

# 2-Methyl-3-(trifluoromethyl)benzonitrile

## molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

|                |                                          |
|----------------|------------------------------------------|
| Compound Name: | 2-Methyl-3-(trifluoromethyl)benzonitrile |
| Cat. No.:      | B1273050                                 |

[Get Quote](#)

### An In-depth Technical Guide to 2-Methyl-3-(trifluoromethyl)benzonitrile

This technical guide provides a comprehensive overview of **2-Methyl-3-(trifluoromethyl)benzonitrile**, a key chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the compound's molecular properties, a proposed synthetic pathway, and analytical methodologies.

## Compound Data

A summary of the key quantitative data for **2-Methyl-3-(trifluoromethyl)benzonitrile** is presented below.

| Property          | Value                                          | Reference                               |
|-------------------|------------------------------------------------|-----------------------------------------|
| Molecular Formula | C <sub>9</sub> H <sub>6</sub> F <sub>3</sub> N | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 185.15 g/mol                                   | <a href="#">[1]</a>                     |
| Physical Form     | Liquid or Solid or Semi-solid                  | <a href="#">[1]</a>                     |
| Purity            | 97%                                            | <a href="#">[1]</a>                     |

## Experimental Protocols

While a specific, published experimental protocol for the synthesis of **2-Methyl-3-(trifluoromethyl)benzonitrile** is not readily available in the searched literature, a plausible synthetic route can be proposed based on established chemical transformations. The following protocol describes a potential pathway starting from a related precursor.

It is important to note that this is a theoretical protocol and should be thoroughly evaluated and optimized under appropriate laboratory conditions by qualified personnel.

## Proposed Synthesis of **2-Methyl-3-(trifluoromethyl)benzonitrile**

A potential synthetic route to **2-Methyl-3-(trifluoromethyl)benzonitrile** could involve a Sandmeyer reaction starting from 2-methyl-3-(trifluoromethyl)aniline. This method is a well-established process for the conversion of aryl amines to aryl nitriles.

### Step 1: Diazotization of 2-Methyl-3-(trifluoromethyl)aniline

- In a reaction vessel equipped with a stirrer and a cooling bath, dissolve 2-methyl-3-(trifluoromethyl)aniline in an aqueous solution of a non-nucleophilic acid, such as hydrochloric acid or sulfuric acid.
- Cool the solution to 0-5 °C using an ice-salt bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite ( $\text{NaNO}_2$ ) dropwise to the aniline solution. Maintain the temperature strictly below 5 °C to ensure the stability of the resulting diazonium salt.
- Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.

### Step 2: Cyanation (Sandmeyer Reaction)

- In a separate reaction vessel, prepare a solution of copper(I) cyanide ( $\text{CuCN}$ ) in an appropriate solvent, such as aqueous sodium or potassium cyanide.
- Carefully and slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution. The temperature should be controlled, typically kept low initially and then

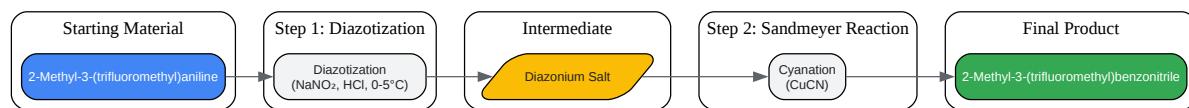
gently warmed to drive the reaction to completion.

- Vigorous nitrogen evolution is expected as the diazonium group is replaced by the nitrile group.
- After the addition is complete, continue to stir the reaction mixture at a slightly elevated temperature (e.g., room temperature or slightly above) for a specified period to ensure the reaction goes to completion.

#### Step 3: Work-up and Purification

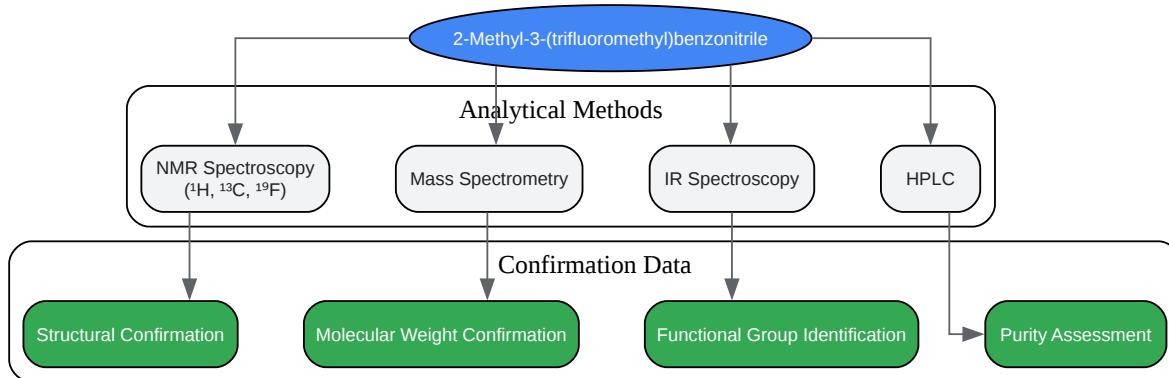
- Once the reaction is complete, neutralize the reaction mixture with a suitable base.
- Extract the product into an organic solvent, such as diethyl ether or dichloromethane.
- Wash the organic layer with water and brine to remove any inorganic impurities.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
- Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude **2-Methyl-3-(trifluoromethyl)benzonitrile** by a suitable method, such as vacuum distillation or column chromatography on silica gel.

## Analytical Characterization


The identity and purity of the synthesized **2-Methyl-3-(trifluoromethyl)benzonitrile** would be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and  $^{19}\text{F}$  NMR spectroscopy would be used to confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the protons, carbons, and fluorine atoms.
- Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

- Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, notably the nitrile ( $\text{C}\equiv\text{N}$ ) stretching vibration.
- High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the purity of the final product.


## Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the proposed synthesis and the relationship between the compound's identity and its analytical data.



[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **2-Methyl-3-(trifluoromethyl)benzonitrile**.



[Click to download full resolution via product page](#)

Caption: Analytical workflow for compound confirmation and purity assessment.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Methyl-3-(trifluoromethyl)benzonitrile | 261952-02-7 [sigmaaldrich.com]
- 2. 2-METHYL-3-(TRIFLUOROMETHYL)BENZONITRILE, CasNo.261952-02-7 HEBEI SHENG SUAN CHEMICAL INDUSTRY CO.,LTD China (Mainland) [shengsuan.lookchem.com]
- To cite this document: BenchChem. [2-Methyl-3-(trifluoromethyl)benzonitrile molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1273050#2-methyl-3-trifluoromethyl-benzonitrile-molecular-weight-and-formula>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)